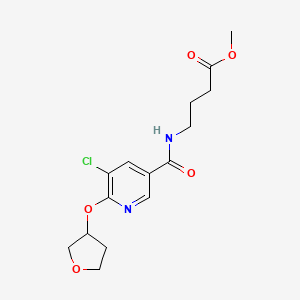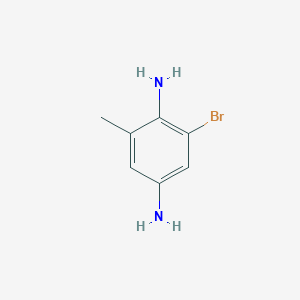
2-Bromo-6-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methylbenzene-1,4-diamine, also known as this compound hydrochloride, is an organic compound belonging to the class of benzene derivatives. It is a colorless, crystalline solid with a molecular weight of 247.23 g/mol and a melting point of 197-199 °C. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Phase Transition and Structural Properties
Research on benzene derivatives, including compounds similar to 2-Bromo-6-methylbenzene-1,4-diamine, has revealed significant insights into their phase transition behaviors and structural properties in solid states. For instance, studies on 1,4-dibromo-2,3,5,6-tetramethylbenzene have shown that these materials undergo order-disorder phase transitions at specific temperatures, with crystal structures based on π-stacking of the molecules. This phase transition is accompanied by dynamic properties such as rapid molecular reorientation, which is significant for understanding the material's behavior under different temperature conditions and its potential applications in material science and engineering (Zhou et al., 2019).
Ion Sensing Applications
Diamine compounds, akin to this compound, have been explored for their potential in ion sensing applications. A study demonstrated the use of a synthesized diamine compound for creating a highly selective and sensitive PVC membrane electrode for Be2+ ion detection. This research highlights the diamine's capacity to form stable complexes with specific ions, offering a pathway for the development of new sensors for environmental monitoring and analytical chemistry applications (Soleymanpour et al., 2006).
Electronic and Optical Properties
Theoretical studies on dibromobenzenes, which share structural similarities with this compound, have provided insights into their electronic and optical properties. These studies involve density functional theory (DFT) and time-dependent DFT (TD-DFT) to explore molecular orbitals, UV-vis spectra, and reactivity. Understanding these properties is crucial for the design and development of novel materials for electronics and photonics (Wang et al., 2013).
Material Synthesis and Characterization
Research into the synthesis and characterization of polyimides using diamine monomers showcases the potential of compounds like this compound in creating advanced materials. These studies focus on developing materials with specific thermal, optical, and electrical properties, which are relevant for applications in electronics, coatings, and aerospace industries (Choi et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-6-methylbenzene-1,4-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve a series of reactions. These include nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that the compound’s bioavailability could be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of this compound is a substituted benzene ring . The substitution occurs at specific positions on the benzene ring, depending on the directing effects of the nitro, bromine, and amine groups .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Bromo-6-methylbenzene-1,4-diamine are not well-studied. It is known that benzene derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzene derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Benzene derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The localization of similar compounds can be influenced by targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Propriétés
IUPAC Name |
2-bromo-6-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZINCHZFMLNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2604315.png)
![1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic aci](/img/structure/B2604317.png)
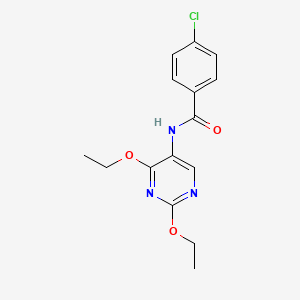
![4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B2604320.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide](/img/structure/B2604322.png)

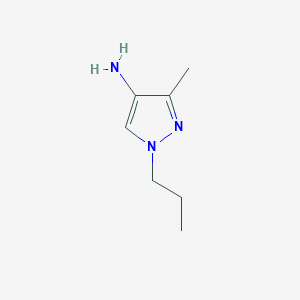

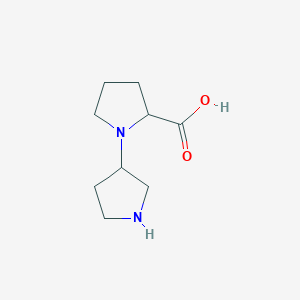

![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)
